molecular formula C24H18ClNO5 B2786426 4-chloro-N-[2-(3,4-dimethoxybenzoyl)-1-benzofuran-3-yl]benzamide CAS No. 866843-39-2

4-chloro-N-[2-(3,4-dimethoxybenzoyl)-1-benzofuran-3-yl]benzamide

Cat. No. B2786426
CAS RN: 866843-39-2
M. Wt: 435.86
InChI Key: VBEDAKPVXRKHRW-UHFFFAOYSA-N
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Description

“4-chloro-N-[2-(3,4-dimethoxybenzoyl)-1-benzofuran-3-yl]benzamide” is a chemical compound. Unfortunately, there is not much specific information available about this compound .


Synthesis Analysis

Benzamides, a significant class of amide compounds, can be synthesized starting from benzoic acids and amine derivatives . The reaction can be performed through direct condensation under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth . This method has advantages such as the use of a superior and recoverable catalyst, low reaction times, simple procedure, high-yielding and eco-friendly process .

Scientific Research Applications

Antioxidant Properties

4-chloro-N-[2-(3,4-dimethoxybenzoyl)-1-benzofuran-3-yl]benzamide: exhibits antioxidant activity. Antioxidants play a crucial role in protecting cells from oxidative stress, which can lead to various diseases. Researchers are investigating its potential as a natural antioxidant in food preservation, skincare products, and pharmaceutical formulations .

Antibacterial Activity

Studies have explored the antibacterial effects of this compound. It may inhibit the growth of certain bacterial strains, making it relevant for developing novel antimicrobial agents. Researchers are investigating its mechanism of action and potential applications in wound healing, oral hygiene, and infection control .

Cancer Research

Given its unique structure, Aldrich-VBP00103 could be relevant in cancer research. Researchers are studying its impact on cancer cell lines, exploring its potential as a targeted therapy. Its benzofuran moiety may interact with specific cellular pathways, making it an interesting candidate for further investigation .

Neuroprotective Effects

The compound’s structural features suggest possible neuroprotective properties. Researchers are examining its ability to prevent neuronal damage, potentially aiding in neurodegenerative disease management. Investigations include in vitro and animal studies to understand its impact on neural cells and pathways .

Drug Delivery Systems

Due to its lipophilic nature, 4-chloro-N-[2-(3,4-dimethoxybenzoyl)-1-benzofuran-3-yl]benzamide could be incorporated into drug delivery systems. Scientists are exploring its use as a carrier for hydrophobic drugs, enhancing their solubility and bioavailability. Nanoparticles and micelles loaded with this compound may improve drug delivery efficiency .

Photoprotective Agents

The compound’s benzofuran scaffold suggests potential photoprotective properties. Researchers are investigating its ability to absorb UV radiation, protecting skin cells from damage. Formulations containing this compound could find applications in sunscreens, cosmetics, and skincare products .

Safety and Hazards

The safety and hazards associated with “4-chloro-N-[2-(3,4-dimethoxybenzoyl)-1-benzofuran-3-yl]benzamide” are not specified in the sources .

Mechanism of Action

Target of Action

Benzamide derivatives, a class to which this compound belongs, have been widely used in medical, industrial, biological, and potential drug industries . They have shown effectiveness in treating various conditions such as cancer, hypercholesterolemia, and juvenile hyperactivity, among others .

Mode of Action

Benzamides generally interact with their targets by binding to specific receptors or enzymes, thereby modulating their activity . This interaction can result in changes at the molecular and cellular levels, leading to the observed therapeutic effects .

Biochemical Pathways

Benzamides have been known to affect various biochemical pathways depending on their specific targets . For instance, they can inhibit enzymes involved in the synthesis of certain biochemicals, or they can modulate the activity of receptors involved in signal transduction pathways .

Pharmacokinetics

These properties are crucial in determining the bioavailability of the compound, which in turn influences its efficacy and safety profile .

Result of Action

Benzamides have been known to exhibit various effects such as antioxidant, antibacterial, and anti-inflammatory activities . These effects are likely a result of the compound’s interaction with its targets and its influence on various biochemical pathways .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound . Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and its interaction with its targets .

properties

IUPAC Name

4-chloro-N-[2-(3,4-dimethoxybenzoyl)-1-benzofuran-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18ClNO5/c1-29-19-12-9-15(13-20(19)30-2)22(27)23-21(17-5-3-4-6-18(17)31-23)26-24(28)14-7-10-16(25)11-8-14/h3-13H,1-2H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBEDAKPVXRKHRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=CC=C(C=C4)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18ClNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-N-[2-(3,4-dimethoxybenzoyl)-1-benzofuran-3-yl]benzamide

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